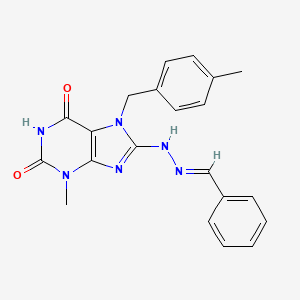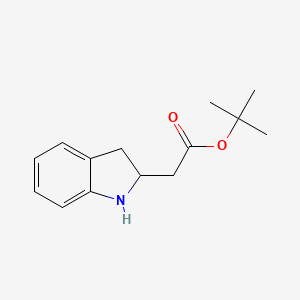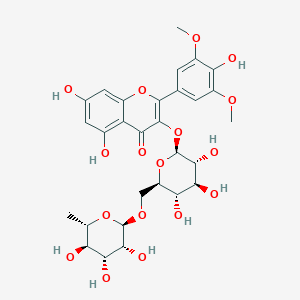![molecular formula C12H18Cl2N2 B2987187 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride CAS No. 2197056-45-2](/img/structure/B2987187.png)
1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride (also known as 1,3-DHP) is an organic compound with a unique chemical structure and a wide range of applications. It is a member of the piperidine family of compounds, and is composed of a spirocyclic ring structure with an indole ring attached to a piperidine ring. 1,3-DHP has been extensively studied due to its potential applications in synthetic chemistry and biochemistry. It is a versatile compound that can be used as a building block in organic synthesis, and has been used to synthesize a variety of compounds, including biologically active compounds such as pharmaceuticals and natural products. 1,3-DHP also has potential applications in the study of biochemical and physiological processes, as it is capable of binding to various biomolecules and modulating their activity. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
1,3-Dihydrospiro[indole-2,4'-piperidine] derivatives have been explored for their synthetic versatility and reactivity. Shachkus and Degutis (1988) demonstrated that these derivatives could be obtained through the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide in proton-containing solvents, leading to compounds that exhibit interesting chemical properties (Shachkus & Degutis, 1988). Furthermore, the reaction of these derivatives with perchloric acid results in the formation of 2-(3-Carbamoylpropyl)-3H-indolium perchlorates, indicating their potential for further chemical transformations.
Antitumor and Antimicrobial Applications
The antitumor and antimicrobial applications of spiro compounds related to 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride have been a focus of recent research. Girgis et al. (2015) synthesized antitumor active dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones through azomethine ylide cycloaddition reactions, showing higher potency against certain cancer cell lines compared to standard references like cisplatin and doxorubicin hydrochloride (Girgis et al., 2015). Dandia, Jain, and Laxkar (2013) reported the synthesis of highly functionalized dispiro heterocycles with good to excellent yields, which exhibited notable antimicrobial and antitubercular activities (Dandia, Jain, & Laxkar, 2013).
Pharmaceutical Research
In pharmaceutical research, the structural motif of spiro[indoline-3,4'-piperidine] has been identified as significant due to its presence in numerous bioactive compounds. Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, showing efficacy as c-Met/ALK dual inhibitors with potential antitumor activities (Jingrong Li et al., 2013). Additionally, novel spiropiperidines have been evaluated for their potential as antidepressants, with some derivatives showing marked activity in in vivo assays, suggesting their atypical profile compared to traditional tricyclic antidepressants (H. Ong et al., 1983).
Methodological Advancements
Methodological advancements in the synthesis of spiro compounds related to 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride have been reported, including diastereoselective syntheses of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations, demonstrating the efficiency and versatility of synthetic strategies for accessing complex spirostructures (Guoduan Liang et al., 2020).
Propriétés
IUPAC Name |
spiro[1,3-dihydroindole-2,4'-piperidine];dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;;/h1-4,13-14H,5-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQCAAEYQYIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2987104.png)
![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)
![2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2987108.png)
![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)


![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2987120.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)


![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)